Pyrrolo[2,3-d]pyrimidine-4-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPDLVWFWOIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=S)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408449 | |
| Record name | NSC61749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-27-8 | |
| Record name | NSC61749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC61749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine-4-thione typically involves the conversion of pyrrolo[2,3-d]pyrimidinone to its thione analog. This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is generally carried out under reflux conditions in an inert atmosphere to ensure the complete conversion of the carbonyl group to a thiocarbonyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding pyrrolo[2,3-d]pyrimidinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolo[2,3-d]pyrimidinone.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives
Scientific Research Applications
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine-4-thione has diverse applications across several domains:
Medicinal Chemistry
The compound is being explored for its potential in treating various diseases:
- Anticancer Activity : Research indicates that derivatives can inhibit specific kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections, particularly in inhibiting viral replication .
- Antimicrobial Activity : Studies have demonstrated the compound's ability to combat bacterial infections .
Enzyme Inhibition
This compound is investigated for its role as an enzyme inhibitor:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Certain derivatives have been developed as DPP-IV inhibitors, which are crucial in managing diabetes .
Organic Synthesis
The compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to modify it easily to create new compounds with desired properties.
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Research : A study demonstrated that specific derivatives could induce apoptosis in HepG2 liver cancer cells by modulating signaling pathways .
- Diabetes Management : The development of DPP-IV inhibitors based on this compound has shown promising results in controlling blood glucose levels .
- Antiviral Agents : Research into the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives has led to the discovery of compounds effective against various viral pathogens .
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Substitution patterns on the pyrrolo[2,3-d]pyrimidine core significantly influence bioactivity:
- Halogenated Derivatives: Chlorine at position 6 and a trichloromethyl group at position 2 (e.g., compounds 8, 17, 19) exhibit potent anticancer activity (IC50 values < 10 µM against MCF7 and HePG2 cell lines), outperforming non-halogenated analogues like compound 5 .
- EGFR Inhibitors :
- Trisubstituted derivatives (e.g., compounds 100–105 ) with aryl/alkyl groups at positions 2, 5, and 6 show moderate EGFR inhibition (IC50: 5.31–159.8 µM) .
- 4,6-Disubstituted derivatives (e.g., compound LY231514 ) act as multi-target antifolates, inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values of 1.3–65 nM for polyglutamated forms .
Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines, where the pyrrole ring is replaced by a thiophene, display distinct electronic properties due to sulfur's electronegativity. For example, 4-hydroxythieno[2,3-d]pyrimidine (CAS 626-41-5) is primarily explored for material science applications rather than therapeutic use .
Pyrrolo[2,1-b][1,3]benzothiazoles
These compounds share a fused pyrrole-thiazole core. In comparative studies:
- Antitumor Activity : Pyrrolo[2,1-b][1,3]benzothiazoles (e.g., compound 9c ) show moderate activity (IC50: 3.90–4.50 µM), whereas pyrrolo[2,3-d]pyrimidine-4-thione derivatives (e.g., 7a , 7d ) exhibit superior potency (IC50: 3.20–3.89 µM) .
- Antioxidant Activity : this compound derivatives (e.g., 7a , 7d ) achieve 91–93% lipid peroxidation inhibition, outperforming Trolox (89.5%) and benzothiazole analogues (88.7–90.4%) .
Mechanistic Comparisons
Enzyme Inhibition Profiles
Toxicity and Selectivity
- Maximum Tolerated Dose (MTD) :
Clinical and Preclinical Candidates
Biological Activity
Pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a pyrrole and a pyrimidine ring with a thione group at the 4-position. This unique structure contributes to its reactivity and biological activity, making it a significant scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of kinase enzymes by binding to the ATP-binding site. This interaction disrupts the phosphorylation of target proteins, which can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. .
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways. For example, some derivatives have shown IC50 values ranging from 0.210 to 0.530 μM against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), highlighting its potential as an anticancer agent .
- Antiviral Properties : The compound has also been explored for its antiviral effects. Its structural similarities with purines and pyrimidines suggest that it may interfere with viral replication processes .
- Anti-inflammatory Effects : Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Studies
- Inhibition of PfCDPK4 :
- Antibacterial Evaluation :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
